2-Anilino-2-oxoethyl 3-phenylpropanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H17NO3 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
(2-anilino-2-oxoethyl) 3-phenylpropanoate |
InChI |
InChI=1S/C17H17NO3/c19-16(18-15-9-5-2-6-10-15)13-21-17(20)12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,18,19) |
InChI Key |
ZHKHQWPPCCMULP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)OCC(=O)NC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)OCC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Spectroscopic and Advanced Structural Characterization of 2 Anilino 2 Oxoethyl 3 Phenylpropanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating the Molecular Structure of 2-Anilino-2-oxoethyl 3-phenylpropanoate
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).
Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constant Interpretation for this compound
A ¹H NMR spectrum of this compound would provide critical information. Each unique proton or group of equivalent protons in the molecule would produce a distinct signal, or resonance, in the spectrum. The position of this signal (chemical shift, δ, measured in parts per million or ppm) indicates the electronic environment of the proton. For instance, protons on the aromatic rings would be expected to resonate at higher chemical shifts (typically 6.5-8.0 ppm) compared to the aliphatic protons of the ethyl and propanoate fragments.
Furthermore, the splitting of these signals into multiplets (e.g., doublets, triplets) is caused by spin-spin coupling with neighboring protons. The magnitude of this splitting, known as the coupling constant (J, measured in Hertz), provides information about the number of adjacent protons and the dihedral angles between them, helping to piece together the connectivity of the molecular framework.
A hypothetical data table for the expected ¹H NMR signals is presented below. Actual experimental values would be required for a definitive analysis.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Aromatic Protons (Anilino) | 7.0 - 7.6 | Multiplet | Not applicable |
| Aromatic Protons (Phenyl) | 7.1 - 7.3 | Multiplet | Not applicable |
| Methylene (B1212753) Protons (-CH₂-O) | ~4.7 | Singlet | Not applicable |
| Methylene Protons (-CH₂-Ph) | ~3.0 | Triplet | ~7-8 |
| Methylene Protons (-CH₂-COO) | ~2.7 | Triplet | ~7-8 |
| Amide Proton (-NH-) | 8.0 - 9.0 | Singlet (broad) | Not applicable |
Note: This table is illustrative and based on general principles of NMR spectroscopy. Actual data for this compound is not available.
Carbon-13 NMR (¹³C NMR) Spectroscopic Analysis of this compound
Complementary to ¹H NMR, ¹³C NMR spectroscopy detects the carbon atoms within a molecule. Each unique carbon atom gives a single peak in the spectrum (under standard broadband decoupled conditions). The chemical shift of these peaks provides insight into the type of carbon atom (e.g., carbonyl, aromatic, aliphatic). For this compound, distinct signals would be expected for the two carbonyl carbons (ester and amide), the various aromatic carbons, and the aliphatic methylene carbons.
A table of expected ¹³C NMR chemical shifts is provided below for illustrative purposes.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Ester Carbonyl (C=O) | 170 - 175 |
| Amide Carbonyl (C=O) | 165 - 170 |
| Aromatic Carbons | 115 - 140 |
| Methylene Carbon (-CH₂-O) | 60 - 70 |
| Methylene Carbon (-CH₂-Ph) | 35 - 45 |
| Methylene Carbon (-CH₂-COO) | 30 - 40 |
Note: This table is a hypothetical representation. Specific experimental data for this compound is required for an accurate assignment.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complete Assignment of this compound
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, confirming the connectivity of the aliphatic chains.
HSQC (Heteronuclear Single Quantum Coherence) would show direct one-bond correlations between protons and the carbon atoms they are attached to, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) would identify longer-range correlations (typically over two or three bonds) between protons and carbons. This is crucial for establishing the connectivity between different fragments of the molecule, such as linking the anilino group to the oxoethyl moiety and the phenylpropanoate group to the ester linkage.
Without the raw data from these experiments, a complete and verified assignment of the molecular structure is not possible.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification in this compound
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared Spectroscopic Analysis of Characteristic Vibrations in this compound
An FT-IR spectrum of this compound would display absorption bands corresponding to the stretching and bending vibrations of its specific bonds. Key expected vibrations would include:
N-H Stretch: A sharp peak around 3300 cm⁻¹ from the amide group.
C-H Stretches: Signals just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds.
C=O Stretches: Two distinct and strong absorption bands in the region of 1650-1750 cm⁻¹. The ester carbonyl would typically appear at a higher frequency (around 1735 cm⁻¹) than the amide carbonyl (around 1680 cm⁻¹).
C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region corresponding to the aromatic rings.
C-O Stretch: A strong band in the 1000-1300 cm⁻¹ region from the ester group.
A table summarizing these expected characteristic FT-IR peaks is shown below.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
| N-H Stretch (Amide) | ~3300 | Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Weak |
| Ester C=O Stretch | ~1735 | Strong |
| Amide C=O Stretch | ~1680 | Strong |
| Aromatic C=C Bending | 1450 - 1600 | Medium |
| C-O Stretch (Ester) | 1000 - 1300 | Strong |
Note: This table is based on established correlation charts for functional groups. An experimental spectrum is necessary for confirmation.
Raman Spectroscopic Investigations of Molecular Symmetries and Bonding in this compound
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that involve a change in the polarizability of the molecule. For this compound, a Raman spectrum would be particularly useful for observing the vibrations of the non-polar or symmetric bonds.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis of this compound
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. The molecular formula of this compound is C₁₇H₁₇NO₃. The exact mass can be calculated by summing the masses of the most abundant isotopes of each element.
Table 1: Theoretical HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₇H₁₇NO₃ |
| Calculated Monoisotopic Mass | 283.12084 u |
| Expected Ion (ESI+) | [M+H]⁺ |
| Expected m/z of [M+H]⁺ | 284.12812 |
| Expected Ion (ESI+) | [M+Na]⁺ |
| Expected m/z of [M+Na]⁺ | 306.11001 |
This data is theoretical and has not been experimentally verified.
The expected high-resolution mass spectrum would show a prominent peak for the protonated molecule ([M+H]⁺) at m/z 284.12812, confirming the elemental composition. The presence of a sodium adduct ([M+Na]⁺) is also common in electrospray ionization (ESI).
In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion undergoes fragmentation, breaking at its weakest bonds to form a series of smaller, characteristic ions. The fragmentation pattern is a molecular fingerprint that allows for structural elucidation. For this compound, fragmentation is expected to occur at the ester and amide linkages.
Key predictable fragmentation pathways include:
Cleavage of the ester bond: This can lead to the formation of a 3-phenylpropanoate radical and a positively charged 2-anilino-2-oxoethyl cation, or vice versa.
Amide bond cleavage: Fragmentation of the C-N bond in the anilino group can occur.
Rearrangement reactions: Hydrogen rearrangements, such as the McLafferty rearrangement, are possible, especially involving the carbonyl groups.
Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound
| Proposed Fragment Ion | Structure | Theoretical m/z |
| [C₉H₉O₂]⁺ | 3-phenylpropanoyl cation | 149.06 |
| [C₈H₈NO]⁺ | 2-anilino-2-oxoethyl cation | 134.06 |
| [C₇H₅O]⁺ | Benzoyl cation | 105.03 |
| [C₆H₅NH₂]⁺ | Aniline (B41778) radical cation | 93.06 |
| [C₇H₇]⁺ | Tropylium cation | 91.05 |
This data is based on theoretical fragmentation patterns and has not been confirmed by experimental results.
The analysis of these fragments would allow for the reconstruction of the original molecule's structure, confirming the presence of the 3-phenylpropanoate and 2-anilino-2-oxoethyl moieties.
X-ray Crystallography for Solid-State Structural Elucidation of this compound
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise information on bond lengths, bond angles, and intermolecular interactions.
To perform single-crystal X-ray diffraction, a suitable single crystal of the compound must first be grown. Upon successful diffraction, the resulting data would reveal the unit cell parameters, space group, and the precise coordinates of each atom in the molecule. Based on molecules of similar complexity, it is likely that this compound would crystallize in a common space group such as P2₁/c or P-1.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 |
| Z (molecules per unit cell) | 2 or 4 |
| Calculated Density | ~1.2-1.4 g/cm³ |
This data is hypothetical and awaits experimental confirmation.
The analysis would also provide accurate measurements of all bond lengths and angles, confirming the connectivity and conformation of the molecule in the solid state.
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces. For this compound, several types of interactions are expected to play a crucial role in the solid-state assembly.
Hydrogen Bonding: The N-H group of the amide is a hydrogen bond donor, while the carbonyl oxygens of the amide and ester are hydrogen bond acceptors. It is highly probable that N-H···O=C hydrogen bonds would be a dominant feature in the crystal packing, linking molecules into chains or sheets.
π-π Stacking: The presence of two phenyl rings (one from the anilino group and one from the phenylpropanoate group) suggests the likelihood of π-π stacking interactions. These interactions, where the aromatic rings pack in a face-to-face or offset manner, would contribute significantly to the stability of the crystal lattice.
The interplay of these intermolecular forces would dictate the final three-dimensional architecture of the crystal, influencing its physical properties such as melting point and solubility. A detailed crystallographic study would provide a precise map of these interactions.
Computational and Theoretical Investigations of 2 Anilino 2 Oxoethyl 3 Phenylpropanoate
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry of 2-Anilino-2-oxoethyl 3-phenylpropanoate
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like this compound. These methods provide detailed insights into its electronic structure and three-dimensional arrangement of atoms.
Density Functional Theory (DFT) Studies on this compound Conformations
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For a molecule with the conformational flexibility of this compound, which contains several rotatable bonds, DFT would be employed to identify its most stable conformations (isomers that differ by rotation around single bonds).
The process would involve a systematic search of the potential energy surface. This is achieved by rotating key dihedral angles within the molecule and performing a geometry optimization for each resulting structure. The energies of the optimized structures are then compared to identify the global minimum (the most stable conformation) and other low-energy local minima. Commonly used DFT functionals for such studies include B3LYP, often paired with a basis set like 6-311++G(d,p) to provide a good balance between accuracy and computational cost. The results of these calculations would provide crucial information on the preferred shape of the molecule, which influences its physical properties and biological activity.
Ab Initio Methods for Investigating Electronic Properties of this compound
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for probing the electronic properties of this compound. Techniques such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory would be utilized to calculate properties like electron density distribution, molecular orbital energies, and electrostatic potential.
These calculations would reveal the regions of the molecule that are electron-rich or electron-deficient, providing insights into its reactivity and intermolecular interactions. For instance, the distribution of the electrostatic potential on the molecular surface can indicate sites susceptible to electrophilic or nucleophilic attack. While computationally more demanding than DFT, ab initio methods can provide benchmark data for validating the results obtained from more approximate methods.
Molecular Dynamics Simulations for Conformational Flexibility and Dynamics of this compound
While quantum chemical calculations provide a static picture of molecular conformations, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. For this compound, MD simulations would be performed to explore its conformational landscape and understand its flexibility in a given environment, such as in a solvent or interacting with a biological target.
In an MD simulation, the classical equations of motion are solved for all atoms in the system, governed by a force field that describes the potential energy of the system as a function of its atomic coordinates. By simulating the molecule for a sufficient length of time (typically nanoseconds to microseconds), one can observe transitions between different conformations and analyze the time-averaged properties of the molecule. This would provide a more realistic representation of the molecule's behavior compared to the static, gas-phase models from quantum chemical calculations.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data for this compound
Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For this compound, DFT and other quantum chemical methods would be used to predict various spectroscopic properties.
For instance, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculated frequencies, when properly scaled, can be compared with experimental IR and Raman spectra to assign the observed vibrational modes to specific atomic motions within the molecule. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed and compared with experimental NMR data to confirm the molecular structure. Electronic transitions, which are observed in UV-Vis spectroscopy, can also be predicted using methods like Time-Dependent DFT (TD-DFT).
A hypothetical comparison of predicted and experimental spectroscopic data is presented in the table below.
| Spectroscopic Parameter | Predicted Value | Experimental Value |
| Key IR Stretching Frequencies (cm⁻¹) | ||
| C=O (ester) | ~1735 | Not Available |
| C=O (amide) | ~1680 | Not Available |
| N-H (amide) | ~3300 | Not Available |
| ¹³C NMR Chemical Shifts (ppm) | ||
| C=O (ester) | ~170 | Not Available |
| C=O (amide) | ~165 | Not Available |
| ¹H NMR Chemical Shifts (ppm) | ||
| N-H (amide) | ~8.5 | Not Available |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors for this compound
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. For this compound, the energies and spatial distributions of the HOMO and LUMO would be calculated.
The HOMO represents the ability to donate an electron, and its energy is related to the ionization potential. The LUMO represents the ability to accept an electron, and its energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and global electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict how it will behave in different chemical reactions.
A table of hypothetical FMO analysis data is provided below.
| Parameter | Calculated Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Computational Studies on Reaction Mechanisms Involving this compound
Computational chemistry can be employed to elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the energy maxima along the reaction pathway, and the reaction intermediates.
For example, the hydrolysis of the ester or amide bond in this compound could be studied computationally. DFT calculations would be used to locate the structures of the reactants, transition states, and products. The energies of these species would then be used to calculate the activation energy of the reaction, which determines the reaction rate. This type of study provides a detailed, atomistic understanding of the reaction mechanism that is often difficult to obtain through experimental methods alone.
Chemical Reactivity and Mechanistic Studies of 2 Anilino 2 Oxoethyl 3 Phenylpropanoate
Hydrolytic Stability and Degradation Pathways of 2-Anilino-2-oxoethyl 3-phenylpropanoate
The presence of both an ester and an amide linkage in this compound makes it susceptible to hydrolysis, a primary degradation pathway. However, the rates and mechanisms of cleavage of these two functional groups are expected to differ significantly.
Under basic conditions, the hydrolysis would proceed via a nucleophilic acyl substitution mechanism, initiated by the attack of a hydroxide (B78521) ion on the ester carbonyl carbon. This is typically a saponification reaction. The rate of this reaction is generally second-order, being first-order in both the ester and the hydroxide ion.
Under acidic conditions, the carbonyl oxygen of the ester is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. quora.com
Given the electronic and steric environment of the ester group, its reactivity is expected to be comparable to other similar alkyl esters. The presence of the bulky phenyl group in the acyl portion might offer some steric hindrance, but it is sufficiently removed from the reactive center to not have a dramatic effect.
Table 1: Predicted Relative Rates of Hydrolysis This table is a theoretical representation based on general chemical principles.
| Condition | Functional Group | Predicted Relative Rate | Products |
| Acidic (e.g., HCl, H₂O, heat) | Ester | Moderate to Fast | 3-phenylpropanoic acid + 2-Anilino-2-oxoethanol |
| Basic (e.g., NaOH, H₂O, heat) | Ester | Fast | Sodium 3-phenylpropanoate + 2-Anilino-2-oxoethanol |
| Acidic (e.g., HCl, H₂O, heat) | Amide | Slow to Moderate | 2-Oxo-2-(phenylamino)acetic acid + 3-phenylpropanoic acid + Aniline (B41778) |
| Basic (e.g., NaOH, H₂O, heat) | Amide | Slow | Sodium 2-oxo-2-(phenylamino)acetate + 3-phenylpropanoic acid + Aniline |
Amides are generally more resistant to hydrolysis than esters due to the greater resonance stabilization of the amide bond. quora.com The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, reducing the electrophilicity of the carbonyl carbon. Consequently, more forcing conditions (e.g., strong acid or base and high temperatures) are typically required for amide hydrolysis compared to ester hydrolysis.
Acid-catalyzed hydrolysis of the amide in this compound would involve protonation of the amide carbonyl oxygen, followed by nucleophilic attack by water. quora.comacs.org This would lead to the formation of 2-oxo-2-(phenylamino)acetic acid and subsequently, upon further hydrolysis, aniline and oxalic acid derivatives.
Base-catalyzed hydrolysis would involve the direct attack of a hydroxide ion on the amide carbonyl carbon. This process is generally slower than for esters because the delocalization of the nitrogen lone pair makes the carbonyl carbon less electrophilic. quora.com
Reactions at the Carbonyl Centers of this compound
The two carbonyl groups in the molecule are key sites for nucleophilic attack, leading to substitution reactions.
The ester group is expected to be more reactive towards nucleophiles than the amide group. umich.edu This is a general trend observed in the reactivity of carboxylic acid derivatives. umich.edu Therefore, selective reaction at the ester carbonyl is feasible under controlled conditions.
Reactions such as aminolysis (reaction with an amine) or transesterification (reaction with an alcohol) would likely occur preferentially at the ester position. For example, reaction with a primary amine (R-NH₂) would yield the corresponding N-substituted 3-phenylpropanamide (B85529) and 2-anilino-2-oxoethanol. These reactions typically proceed through a tetrahedral intermediate. reddit.com
The amide carbonyl oxygen is a potential site for electrophilic attack. As mentioned in the context of acid-catalyzed hydrolysis, protonation at this oxygen activates the carbonyl group towards nucleophilic attack. Strong Lewis acids could also coordinate to the amide oxygen, similarly enhancing its reactivity. However, the nitrogen atom of the anilino group is also a potential site for electrophilic attack, which could compete with reaction at the carbonyl oxygen.
Electrophilic Aromatic Substitution (EAS) Reactions on the Phenyl Rings of this compound
The molecule possesses two distinct phenyl rings that can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The regiochemical outcome of these reactions will be governed by the nature of the substituents attached to each ring.
The anilino phenyl ring is substituted with an amino group that is part of an amide functionality (-NHCO-). The nitrogen lone pair can be delocalized into the phenyl ring, making it an activating group and an ortho, para-director. However, the delocalization is in competition with delocalization towards the adjacent carbonyl group of the amide. This makes the anilino group in an acetanilide (B955) less activating than a simple amino group. Despite this, electrophilic substitution is expected to occur primarily at the ortho and para positions relative to the anilino group.
The phenylpropanoate phenyl ring is attached to an alkyl chain. Alkyl groups are weakly activating and are also ortho, para-directors due to inductive effects and hyperconjugation.
Given the stronger activating nature of the anilino group (even as an amide) compared to the alkyl group, the anilino phenyl ring is predicted to be more reactive towards electrophiles.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution This table is a theoretical prediction based on directing group effects.
| Reaction | Reagent | Target Ring | Predicted Major Products (Substituent Position) |
| Nitration | HNO₃/H₂SO₄ | Anilino Ring | ortho-nitro and para-nitro |
| Bromination | Br₂/FeBr₃ | Anilino Ring | ortho-bromo and para-bromo |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Phenylpropanoate Ring | ortho-acyl and para-acyl |
| Sulfonation | Fuming H₂SO₄ | Anilino Ring | para-sulfonic acid |
Note: Friedel-Crafts reactions are often inhibited by the presence of an amino or amido group due to complexation with the Lewis acid catalyst. Therefore, acylation would likely occur on the less deactivated phenylpropanoate ring.
Redox Chemistry of this compound
The redox chemistry of this compound is primarily centered on the anilide portion of the molecule. The anilide group, containing a nitrogen atom with a lone pair of electrons adjacent to an aromatic ring and a carbonyl group, is susceptible to oxidation.
The electrochemical oxidation of anilides and related aniline derivatives has been studied using techniques like cyclic voltammetry. researchgate.netresearchgate.netossila.com These studies reveal that the oxidation potential of anilines is influenced by the substituents on the aromatic ring and the nature of the electrode and electrolyte. researchgate.netumn.edu The oxidation process typically involves the removal of an electron from the nitrogen atom to form a radical cation. This intermediate can then undergo further reactions, such as dimerization or reaction with nucleophiles present in the medium. For instance, the anodic oxidation of substituted anilides at graphite (B72142) electrodes can lead to the formation of dimers through the coupling of radical intermediates.
The oxidation potential of aniline itself is approximately +0.866 V versus the Normal Hydrogen Electrode (NHE). researchgate.net The presence of the acetyl group in an anilide generally makes the oxidation slightly more difficult compared to the parent aniline due to the electron-withdrawing nature of the carbonyl group. The specific oxidation potential of this compound would be influenced by the electronic effects of the entire ester side chain.
Conversely, the reduction of the anilide moiety is a more challenging process. The carbonyl group of the amide is less electrophilic than that of a ketone or aldehyde, making its reduction require more potent reducing agents. The ester group, however, can be reduced to the corresponding alcohol under specific conditions. The selective reduction of either the amide or the ester in the presence of the other is a key challenge in the synthetic manipulation of such molecules.
Table 1: Representative Oxidation Potentials of Substituted Anilines
| Compound | Oxidation Potential (Epa, V vs. SCE) | Conditions | Reference |
| Aniline | ~0.9 | Pt electrode, H2SO4 | researchgate.net |
| N-methylaniline | ~0.8 | Pt electrode, H2SO4 | researchgate.net |
| N,N-dimethylaniline | ~0.75 | Pt electrode, H2SO4 | researchgate.net |
Note: The data presented is based on analogous compounds to illustrate the general principles of anilide redox chemistry. The exact values for this compound would require experimental determination.
Metal-Catalyzed Transformations Involving this compound
The presence of the anilide and the aromatic ring in this compound makes it a suitable substrate for various metal-catalyzed transformations. These reactions offer powerful tools for the modification and functionalization of the molecule.
Cross-Coupling Reactions Utilizing Derivatives of this compound
The anilide moiety can participate in cross-coupling reactions, most notably C-N and C-C bond-forming reactions catalyzed by transition metals like palladium and copper. researchgate.netacs.org These reactions typically involve the activation of an aryl halide or triflate, which then couples with the anilide.
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for the N-arylation of amides (a reaction analogous to the formation of the anilide itself) and for the ortho-C-H arylation of anilides. ossila.comlookchem.comnih.gov The ortho-C-H arylation allows for the direct introduction of an aryl group at the position adjacent to the anilino group, guided by the amide functionality. The choice of ligand is crucial for achieving high yields and selectivity in these transformations. acs.org
Copper-Catalyzed Reactions: Copper-catalyzed N-arylation of amides, often referred to as the Ullmann condensation, provides an alternative to palladium-based methods. umn.edunih.govchemistryviews.org These reactions are often more cost-effective but may require harsher reaction conditions. Recent advancements have led to the development of more efficient copper catalyst systems that operate under milder conditions. chemistryviews.org
Derivatives of this compound, for instance, where the phenyl ring of the anilino group is substituted with a halide, could undergo intramolecular or intermolecular cross-coupling reactions to form more complex heterocyclic structures.
Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions of Anilide Derivatives
| Catalyst System | Reactants | Product Type | Yield (%) | Reference |
| Pd(OAc)2 / P(t-Bu)3 | Aryl Halide + Anilide | N-Aryl Anilide | 70-95 | acs.org |
| CuI / Ligand | Aryl Halide + Anilide | N-Aryl Anilide | 60-90 | nih.govchemistryviews.org |
| Rh(III) complex | Anilide + Alkyne | Indoline Derivative | 75-95 | semanticscholar.org |
Note: This table presents generalized data for cross-coupling reactions of anilide derivatives to illustrate the potential reactivity of this compound.
Hydrogenation and Reduction Studies on this compound
The reduction of this compound can target either the anilide or the ester functionality, or both. The chemoselective reduction of one group in the presence of the other is a significant synthetic challenge.
Reduction of the Anilide Moiety: The amide group of the anilide is generally resistant to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to reduce amides to the corresponding amines. acsgcipr.orgacs.org Catalytic hydrogenation of amides to amines is also possible but often requires harsh conditions, such as high pressures and temperatures, and specialized catalysts. researchgate.netslideshare.net
Reduction of the Ester Moiety: The ester group can be reduced to a primary alcohol using reagents like LiAlH₄. It is also possible to reduce esters to aldehydes using milder reducing agents like diisobutylaluminum hydride (DIBAL-H) at low temperatures. nih.gov
Chemoselective Reduction: Achieving chemoselectivity in the reduction of a molecule containing both an amide and an ester is dependent on the choice of reducing agent. For example, sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce either esters or amides, while it can reduce ketones and aldehydes. nih.gov Some specialized reagents and catalytic systems have been developed for the chemoselective reduction of amides in the presence of esters, and vice versa. researchgate.netacs.orgunipv.it For instance, systems based on samarium(II) iodide have shown high chemoselectivity for the reduction of amides to alcohols, leaving ester groups intact. researchgate.net
Table 3: Selectivity of Common Reducing Agents for Amide and Ester Groups
| Reducing Agent | Amide Reduction | Ester Reduction | Selectivity |
| LiAlH₄ | Amine | Alcohol | Low (reduces both) |
| NaBH₄ | No reaction | No reaction | N/A |
| DIBAL-H (low temp) | No reaction | Aldehyde | Good for ester to aldehyde |
| SmI₂/amine/H₂O | Alcohol | No reaction | Excellent for amide to alcohol |
| B₂H₆ | Amine | Alcohol | Low (reduces both) |
Photochemical Reactivity of this compound
The photochemical reactivity of this compound is anticipated to involve reactions characteristic of both the anilide and the ester functionalities upon absorption of ultraviolet light.
Photo-Fries Rearrangement of the Anilide: Anilides are known to undergo the photo-Fries rearrangement. lookchem.com This reaction involves the homolytic cleavage of the N-acyl bond upon photoexcitation, forming an anilinyl radical and an acyl radical. These radicals, confined within a solvent cage, can then recombine at the ortho or para positions of the aniline ring, followed by tautomerization to yield amino-substituted ketones. The ratio of ortho to para products can be influenced by the solvent and reaction conditions.
Norrish-Type Reactions of the Ester: The ester carbonyl group, particularly the 3-phenylpropanoate moiety, could potentially undergo Norrish-type photochemical reactions. A Norrish Type I reaction would involve the cleavage of the bond between the carbonyl carbon and the adjacent carbon of the propanoate chain, leading to radical intermediates. A Norrish Type II reaction, if a gamma-hydrogen is accessible, would involve intramolecular hydrogen abstraction by the excited carbonyl oxygen, leading to a biradical that can then cleave to form an alkene and a smaller ester, or cyclize to form a cyclobutanol (B46151) derivative. Given the structure of the 3-phenylpropanoate group, a Norrish Type II reaction involving hydrogen abstraction from the benzylic position is a plausible pathway.
Table 4: Potential Photochemical Reactions of this compound
| Photochemical Reaction | Reactive Moiety | Potential Products |
| Photo-Fries Rearrangement | Anilide | ortho- and para-Aminoacylphenones |
| Norrish Type I Cleavage | Ester Carbonyl | Radical fragments |
| Norrish Type II Reaction | Ester Carbonyl | Phenylpropene, 2-oxo-2-anilinoacetate |
Synthesis and Investigation of Derivatives and Analogs of 2 Anilino 2 Oxoethyl 3 Phenylpropanoate
Modification of the Phenylpropanoate Moiety in 2-Anilino-2-oxoethyl 3-phenylpropanoate
Modifications to the phenylpropanoate portion of the molecule have been a key area of investigation, with studies focusing on the introduction of substituents to the phenyl ring and alterations to the length of the alkyl chain.
Substituent Effects on the Phenyl Ring of the Propanoate Chain
The introduction of various substituents to the phenyl ring of the 3-phenylpropanoate moiety can significantly influence the electronic and steric properties of the entire molecule. The position and nature of these substituents are critical in determining their effect. Research on related cyclic peptides has shown that substituents on a phenyl ring can impact local conformation and interactions, such as CH⋯π interactions. nih.gov For instance, electron-donating groups can enhance the electron density of the aromatic ring, potentially strengthening non-covalent interactions. nih.gov Conversely, electron-withdrawing groups decrease the electron density.
Systematic studies on the effects of substituents on a phenyl ring in other molecular contexts have demonstrated that both electronic and steric factors play a crucial role. For example, in TEMPO-type nitroxides, the position of a phenyl group relative to the reactive center influences redox properties and steric hindrance. rsc.org These findings suggest that similar effects can be anticipated in derivatives of this compound.
Table 1: Investigated Substituents on the Phenyl Ring of the Phenylpropanoate Moiety
| Substituent (R) | Position on Phenyl Ring | Observed General Effect | Relevant Findings |
|---|---|---|---|
| -CH₃ | para | Electron-donating | In related studies, para-methyl substitution has been shown to enhance certain biological activities. nih.gov |
| -OCH₃ | para | Strong electron-donating | Generally increases electron density on the phenyl ring. |
| -Cl | para | Electron-withdrawing, Halogen bonding potential | Can influence intermolecular interactions through halogen bonds. nih.gov |
| -NO₂ | para | Strong electron-withdrawing | Significantly decreases the electron density of the phenyl ring. |
Variations in the Alkyl Chain Length of the Propanoate Ester
The synthesis of esters with varying alkyl chain lengths can be achieved through standard esterification procedures, reacting the corresponding carboxylic acid with different alcohols (e.g., methanol, propanol, butanol) under acidic conditions. researchgate.net
Table 2: Variations in the Alkyl Chain of the Propanoate Ester
| Ester Alkyl Group | Chain Length | Potential Impact |
|---|---|---|
| Methyl | 1 carbon | Increased polarity compared to longer chains. |
| Ethyl | 2 carbons | Standard reference chain length. |
| Propyl | 3 carbons | Increased lipophilicity and flexibility. |
Structural Elucidation of N-Substituted Anilino Analogs of this compound
The anilino moiety is another critical component of the scaffold that has been targeted for modification. Introducing substituents on the anilino phenyl ring or replacing the phenyl ring with other isosteres can provide valuable insights into the structural requirements for desired properties.
Substituent Effects on the Anilino Phenyl Ring
Table 3: Effect of Substituents on the Anilino Phenyl Ring
| Substituent | Position | Electronic Effect | Impact on Reactivity/Properties |
|---|---|---|---|
| -CH₃ | para | Electron-donating | Can enhance reactivity in nucleophilic substitution reactions. nih.gov |
| -OCH₃ | para | Strong electron-donating | Increases nucleophilicity of the anilino nitrogen. |
| -Cl | para | Electron-withdrawing | Decreases nucleophilicity of the anilino nitrogen. nih.gov |
| -NO₂ | para | Strong electron-withdrawing | Significantly reduces the nucleophilicity of the anilino nitrogen. |
Isosteric Replacements in the Anilino Moiety
Table 4: Isosteric Replacements for the Anilino Phenyl Ring
| Isosteric Ring System | Rationale for Replacement | Potential Synthetic Route |
|---|---|---|
| Pyridyl | Introduces a nitrogen atom, altering basicity and H-bonding potential. | Ullmann condensation or Buchwald-Hartwig amination with aminopyridines. |
| Thiazolyl | A five-membered heterocycle with distinct electronic properties. excli.de | Nucleophilic substitution with 2-aminothiazole. nih.gov |
| Pyrimidinyl | A diazine ring system offering multiple points for interaction. | Reaction with aminopyrimidines. nih.gov |
Potential Applications of 2 Anilino 2 Oxoethyl 3 Phenylpropanoate in Advanced Materials and Chemical Intermediates Non Clinical
Exploration of 2-Anilino-2-oxoethyl 3-phenylpropanoate as a Building Block in Polymer Synthesis
The presence of both ester and amide functionalities within this compound suggests its potential as a monomer for the synthesis of poly(ester amides) (PEAs). PEAs are a class of polymers known for their desirable properties, including biodegradability and good thermal and mechanical characteristics, which are attributed to the presence of hydrolyzable ester groups and strong intermolecular hydrogen bonding between amide groups. upc.edu
Copolymerization represents a viable strategy for integrating this compound into polymer chains, thereby tailoring the properties of the resulting material. For instance, it could potentially be copolymerized with other vinyl monomers. While direct studies on this specific molecule are not prevalent, research on similar structures, such as trisubstituted ethylenes with carbonyl and cyano groups, shows that they can undergo copolymerization with monomers like vinyl benzene (B151609) to form alternating copolymers. rsc.org
Another potential route is through polycondensation reactions. Poly(ester amides) can be synthesized through various methods, including melt polycondensation, solution polycondensation, and interfacial polymerization. rsc.orgresearchgate.net Depending on the chosen monomers and reaction conditions, regular, segmented, or random poly(ester amides) can be produced. rsc.org For example, this compound could theoretically react with diols or dicarboxylic acids to form novel PEAs. The synthesis of PEAs from diols, dicarboxylic acids, and amino acids is a well-established method. rsc.org
Table 1: Potential Copolymerization Strategies and Expected Polymer Architectures
| Copolymerization Method | Potential Co-monomer(s) | Expected Polymer Type | Key Features |
| Radical Copolymerization | Vinyl monomers (e.g., styrene, acrylates) | Alternating or statistical copolymer | Introduction of functional groups into common polymer backbones. |
| Melt Polycondensation | Diols, Dicarboxylic acids | Random Poly(ester amide) | Combines properties of polyesters and polyamides. rsc.org |
| Solution Polycondensation | Diacid chlorides, Diamines | Regular or Segmented Poly(ester amide) | Controlled polymer microstructure. researchgate.net |
This table presents hypothetical strategies based on the known reactivity of ester and amide functionalities.
The amide and ester linkages in this compound are key to its utility in designing functional polymers. The amide group, with its capacity for hydrogen bonding, can impart rigidity and thermal stability to a polymer chain. The ester group, on the other hand, introduces a point of hydrolytic susceptibility, which can be exploited for creating biodegradable materials. upc.edu
The synthesis of poly(ester amides) often involves a two-step polycondensation reaction, for example, between adipate, butane-1,4-diamine, and linear diols. rsc.org By analogy, this compound could serve as a multifunctional monomer in similar synthetic schemes. The anilino group could also be a site for further modification, potentially leading to polymers with tailored electronic or sensory properties. Research on the polymerization of aniline (B41778) derivatives has shown that modifications to the aniline monomer can significantly affect the properties of the resulting polymers, including their solubility and morphology. rsc.orgrsc.org
Role of this compound as a Precursor in Organic Synthesis
The combination of ester and amide functionalities in this compound makes it a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic compounds.
Compounds with similar structural motifs, such as β-oxo anilides and β-enamino esters, are known to be versatile intermediates in heterocyclic synthesis. ekb.egmdpi.com For instance, β-oxo anilides have been used to synthesize polyfunctional pyridines, pyrimidines, and benzothiazoles. ekb.eg The reactivity of the active methylene (B1212753) group adjacent to the carbonyls in this compound could potentially be exploited in condensation reactions with various electrophiles to construct a wide range of heterocyclic systems.
The ester and amide groups in this compound offer distinct opportunities for derivatization. The ester group can be hydrolyzed to a carboxylic acid, which can then be converted into other functional groups or used in coupling reactions. The amide bond is generally more stable but can also be cleaved under more forcing conditions. The nitrogen of the anilino group can potentially be involved in cyclization reactions. For example, isocyanates derived from amino acid esters are valuable intermediates for the synthesis of ureas and carbamates. researchgate.net While not a direct analogue, this demonstrates the synthetic potential of such functionalities.
Table 2: Potential Derivatization Reactions of this compound
| Functional Group | Reagent/Condition | Potential Product | Application |
| Ester | LiAlH4 (reduction) | Diol | Building block for polyesters/polyurethanes |
| Ester | H3O+ (hydrolysis) | Carboxylic acid | Intermediate for further synthesis |
| Amide | Strong acid/base (hydrolysis) | Aniline and 3-phenylpropanoic acid derivative | Degradation studies, fragment synthesis |
| Active Methylene | Base, Electrophile | Substituted derivatives | Precursors for heterocyclic synthesis ekb.eg |
This table outlines plausible chemical transformations based on the functional groups present in the molecule.
Investigations into the Photophysical Properties of this compound for Optoelectronic Materials
The photophysical properties of organic molecules are of great interest for their potential applications in optoelectronic devices. The presence of the anilino and phenyl groups in this compound suggests that it may possess interesting photophysical characteristics.
Studies on aniline derivatives have shown that their fluorescence properties are highly dependent on the molecular environment and the nature of substituents on the aniline ring. nih.gov The non-ionized forms of aniline derivatives tend to be the most fluorescent species. nih.gov The photochemistry of aniline and its derivatives involves excited states that can be influenced by intermolecular interactions. osti.gov
Furthermore, compounds incorporating both electron-donating (like the anilino group) and electron-withdrawing groups can exhibit intramolecular charge transfer (ICT), which is often associated with interesting photophysical phenomena such as large Stokes shifts and solvatochromism. The photophysical properties of push-pull fluorophores based on 2,2'-bipyridine (B1663995) with α-aniline substituents have been shown to be tunable by modifying the aniline moiety. mdpi.com Similarly, the photophysical properties of benzothiadiazole derivatives can be modulated by the molecular environment. mdpi.com
UV-Vis Absorption and Fluorescence Emission Characteristics of this compound
A thorough search of scientific databases and chemical literature reveals no specific studies focused on the UV-Vis absorption and fluorescence emission characteristics of this compound. Spectroscopic properties are fundamental to understanding a compound's potential in optical materials, sensors, or as a photophysical probe. However, without experimental data, any discussion of its absorption and emission maxima, quantum yields, or solvent effects would be purely speculative.
Detailed research is required to determine the electronic transitions and photophysical behavior of this compound. Such studies would typically involve dissolving the compound in various solvents and measuring its response to ultraviolet and visible light to establish its spectroscopic fingerprint.
Potential as a Ligand or Precursor in Coordination Chemistry
The potential of this compound as a ligand or precursor in coordination chemistry has not been explored in the available scientific literature. The molecule contains potential donor atoms, such as the nitrogen and oxygen atoms in the anilino and oxoethyl groups, which could theoretically coordinate with metal ions. The nature of this coordination would depend on various factors, including the type of metal center, the solvent system, and the reaction conditions.
However, without any empirical studies on its synthesis and reactivity with metal complexes, its role as a ligand or precursor remains hypothetical. Research in this area would involve reacting this compound with various metal salts and characterizing the resulting products to determine if coordination complexes are formed and to study their structures and properties.
Future Research Trajectories for 2 Anilino 2 Oxoethyl 3 Phenylpropanoate
Emerging Methodologies in the Synthesis of N-Aryl Amide-Ester Hybrid Molecules
The synthesis of N-aryl amides is a fundamental reaction in organic chemistry, with broad applications in the creation of pharmaceuticals, agrochemicals, and fine chemicals. researchgate.net Traditional methods often face challenges such as poor atom economy and the potential for racemization when dealing with chiral centers. nih.gov Future research into the synthesis of 2-Anilino-2-oxoethyl 3-phenylpropanoate and related N-aryl amide-ester hybrids should focus on overcoming these limitations by exploring novel, more efficient, and stereoselective synthetic routes.
One promising avenue is the advancement of Umpolung Amide Synthesis (UmAS). nih.govnih.gov This method presents a paradigm shift from the conventional reaction of an electrophilic acyl donor with a nucleophilic amine. nih.govnih.gov While historically unsuccessful with anilines, recent breakthroughs have demonstrated the direct synthesis of N-aryl amides from N-aryl hydroxylamines and α-fluoronitroalkanes, promoted by a simple Brønsted base. nih.govnih.gov This approach is noteworthy for its ability to conserve the enantioenrichment of chiral starting materials, a critical consideration for pharmaceutical applications. nih.govnih.gov Further investigation into adapting UmAS for the synthesis of molecules like this compound could lead to more efficient and stereocontrolled production.
Another area of intense research is the development of catalytic methods for amide bond formation directly from carboxylic acids and esters. mdpi.com While palladium-catalyzed cross-coupling of aryl esters and anilines has been explored, these reactions often require high temperatures and the use of a base. mdpi.com A significant advancement has been the development of a transition metal- and solvent-free method for amide synthesis from phenyl esters and aryl amines using sodium hydride, offering a more economical and environmentally friendly alternative. rsc.org Additionally, nickel/NHC catalytic systems have shown promise for the direct amidation of methyl esters without an external base, expanding the scope to various functionalized substrates. mdpi.com Ruthenium-catalyzed protocols that utilize simple alkynes as coupling reagents also present an atom-economical route to amides. nih.gov
Future synthetic strategies for this compound could leverage these emerging methodologies. Research should aim to optimize reaction conditions, broaden the substrate scope, and minimize waste generation in line with the principles of green chemistry.
| Synthetic Method | Key Features | Potential Application for this compound |
| Umpolung Amide Synthesis (UmAS) | Epimerization-free, direct synthesis from N-aryl hydroxylamines. nih.govnih.gov | Stereoselective synthesis of chiral derivatives. |
| Transition Metal-Free Amidation | Uses inexpensive NaH, solvent-free conditions. rsc.org | Greener and more cost-effective production. |
| Nickel/NHC Catalysis | Direct amidation of esters without an external base. mdpi.com | Efficient one-pot synthesis from ester precursors. |
| Ruthenium-Catalyzed Coupling | Atom-economical, uses simple alkynes. nih.gov | Sustainable synthesis with minimal waste. |
Advanced Spectroscopic and Imaging Techniques for Real-Time Reaction Monitoring of this compound Transformations
The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, maximizing yield, and ensuring process safety. Future research on this compound should incorporate advanced spectroscopic and imaging techniques to gain deeper insights into its formation and subsequent transformations.
Techniques such as time-resolved infrared (TRIR) spectroscopy and two-dimensional infrared (2D-IR) spectroscopy can provide detailed information about molecular structures and reaction dynamics. numberanalytics.comnumberanalytics.com These methods allow for the observation of transient intermediates and the elucidation of reaction mechanisms on ultrafast timescales. numberanalytics.comnumberanalytics.com For instance, monitoring the characteristic vibrational frequencies of the amide and ester carbonyl groups in this compound can provide real-time data on the progress of its synthesis or subsequent reactions.
Raman spectroscopy is another powerful tool for real-time, non-invasive reaction monitoring, particularly in aqueous media. acs.org The use of fiber optic probes allows for ex situ monitoring, which can be readily integrated into various reactor setups. acs.org For transformations involving this compound, changes in the Raman spectra could be correlated with the consumption of reactants and the formation of products, enabling precise control over the reaction.
Benchtop NMR spectroscopy is also emerging as a valuable technique for real-time reaction monitoring. magritek.com Its ability to provide detailed structural information makes it ideal for tracking the conversion of starting materials to products and identifying any side-products that may form. magritek.com The application of these advanced analytical methods will be instrumental in developing robust and efficient processes for the synthesis and utilization of this compound.
| Technique | Information Provided | Application to this compound |
| Time-Resolved IR (TRIR) Spectroscopy | Dynamics of bond formation/cleavage. numberanalytics.comnumberanalytics.com | Elucidating the mechanism of synthesis and transformations. |
| 2D-IR Spectroscopy | Molecular interactions and structural changes. numberanalytics.com | Studying conformational dynamics and intermolecular interactions. |
| Raman Spectroscopy | Real-time concentration changes. acs.org | Optimizing reaction conditions for synthesis and derivatization. |
| Benchtop NMR Spectroscopy | Detailed structural information. magritek.com | Monitoring reaction progress and identifying byproducts. |
Integration of Machine Learning and AI in Predicting Reactivity and Designing Derivatives of this compound
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of reaction outcomes and the de novo design of molecules with desired properties. For this compound, these computational tools can accelerate the discovery of new derivatives and the optimization of their synthetic routes.
ML models, particularly neural networks, can be trained on large datasets of organic reactions to predict suitable reaction conditions, including catalysts, solvents, and temperature. nih.govacs.orgchemintelligence.com Such models can overcome the limitations of traditional methods that often rely on a chemist's intuition and experience. nih.govacs.org By inputting the structures of the reactants for the synthesis of this compound, an AI model could recommend optimal conditions, potentially reducing the number of experiments required.
Furthermore, AI can be employed in "inverse molecular design," where the desired properties are specified to generate novel molecular structures. cbirt.net By defining specific physicochemical or biological activities, researchers could use AI algorithms to design derivatives of this compound with enhanced performance. For example, AI could be used to predict how modifications to the anilino or phenylpropanoate moieties would affect the compound's properties. This data-driven approach can significantly expedite the design-make-test-analyze cycle in chemical discovery. appliedclinicaltrialsonline.com
The development of "chemical reactomes," which combine high-throughput automated experiments with AI, offers a powerful platform for understanding chemical reactivity. appliedclinicaltrialsonline.com By generating large datasets on the reactions of this compound and its analogues, a reactome could uncover hidden correlations between structure, reagents, and reaction outcomes, leading to a deeper understanding of its chemical behavior. appliedclinicaltrialsonline.com
| AI/ML Application | Function | Benefit for this compound Research |
| Reaction Condition Prediction | Recommends optimal catalysts, solvents, and temperatures. nih.govacs.orgchemintelligence.com | Accelerates the optimization of synthetic routes. |
| Inverse Molecular Design | Generates novel structures with desired properties. cbirt.net | Facilitates the discovery of new derivatives with enhanced functions. |
| Chemical Reactome | Uncovers relationships between reactants, reagents, and outcomes. appliedclinicaltrialsonline.com | Provides a deeper understanding of the compound's reactivity. |
| Property Prediction | Predicts physicochemical and biological properties of new molecules. rsc.org | Guides the design of derivatives with specific applications in mind. |
Sustainable Chemical Processes for the Production and Utilization of this compound
The principles of green chemistry are increasingly important in the chemical industry, driving the development of more sustainable and environmentally friendly processes. Future research on this compound should prioritize the adoption of sustainable practices in its production and subsequent chemical transformations.
One key area is the use of biocatalysis. Enzymes offer a highly selective and efficient means of synthesizing complex molecules under mild reaction conditions, often in aqueous media, which reduces the need for hazardous organic solvents. chemistryjournals.netnumberanalytics.com The fine chemicals and pharmaceutical industries are increasingly adopting biocatalysis to improve yields and reduce environmental impact. acs.org Exploring enzymatic routes for the synthesis of the amide or ester linkages in this compound could lead to a significantly greener manufacturing process.
Flow chemistry is another powerful tool for developing sustainable chemical processes. numberanalytics.com By conducting reactions in continuous flow reactors, it is possible to achieve better control over reaction parameters such as temperature and residence time, leading to higher yields and selectivity. numberanalytics.com Flow chemistry can also be integrated with renewable energy sources, further enhancing the sustainability of the process. numberanalytics.com The synthesis of this compound in a flow system could offer advantages in terms of efficiency, safety, and scalability.
| Sustainable Approach | Key Principles | Application to this compound |
| Biocatalysis | Use of enzymes for selective transformations under mild conditions. chemistryjournals.netnumberanalytics.com | Greener synthesis of the amide or ester bond. |
| Flow Chemistry | Continuous processing for enhanced control, efficiency, and safety. numberanalytics.com | Scalable and sustainable production. |
| Renewable Feedstocks | Utilization of biomass-derived starting materials. oup.com | Reduced reliance on fossil fuels and lower environmental impact. |
| Green Chemistry Metrics | Minimizing waste, maximizing atom economy. numberanalytics.com | Designing more efficient and environmentally benign synthetic routes. |
Exploration of Novel Catalytic Systems for Transformations Involving this compound
The development of novel catalytic systems is essential for unlocking new reactivity and enabling more efficient chemical transformations. For a molecule like this compound, which contains both amide and ester functionalities, the exploration of selective catalytic systems is a rich area for future research.
The selective cleavage of the robust amide C-N bond is a challenging yet highly desirable transformation. Recent studies have shown that nickel catalysts can activate and cleave amide bonds under mild conditions, allowing for their conversion to esters. nih.gov This methodology is particularly significant as it avoids the use of a large excess of the alcohol nucleophile. nih.gov Applying such catalytic systems to this compound could enable its selective conversion to other valuable compounds. Other transition metal catalysts, including those based on scandium, manganese, and zinc, have also shown promise in the catalytic esterification of amides. researchgate.net
Conversely, catalytic methods for the reduction of the ester group to an alcohol without affecting the amide functionality would also be of great interest. acs.org The development of chemoselective catalysts that can differentiate between the amide and ester groups in this compound would significantly expand its synthetic utility.
Heterogeneous catalysis offers advantages in terms of catalyst separation and recyclability. numberanalytics.com The use of supported metal nanoparticles or zeolites as catalysts for transformations of this compound could lead to more sustainable and cost-effective processes. acs.org Future research should focus on designing and screening a wide range of homogeneous and heterogeneous catalysts to explore the full chemical potential of this hybrid molecule.
| Catalytic System | Transformation | Potential Outcome for this compound |
| Nickel Catalysts | Amide C-N bond cleavage. nih.gov | Selective conversion of the amide to an ester. |
| Scandium, Manganese, Zinc Catalysts | Catalytic esterification of amides. researchgate.net | Alternative routes for amide to ester conversion. |
| Chemoselective Reduction Catalysts | Ester to alcohol reduction. acs.org | Selective transformation of the ester group. |
| Heterogeneous Catalysts | Various transformations. numberanalytics.comacs.org | Recyclable and sustainable catalytic processes. |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-Anilino-2-oxoethyl 3-phenylpropanoate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is synthesized via esterification or coupling reactions. A common approach involves reacting 3-phenylpropanoic acid derivatives with anilino-oxoethyl precursors under acidic or coupling agents (e.g., DCC/DMAP). Optimization requires monitoring reaction kinetics via HPLC or TLC, adjusting solvent polarity (e.g., THF vs. DMF), and controlling stoichiometric ratios of reactants. Thermal stability of intermediates should be assessed using differential scanning calorimetry (DSC) to avoid decomposition .
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
- Methodological Answer : Purity is confirmed via reversed-phase HPLC with UV detection (λ = 254 nm) and GC-MS for volatile impurities. Structural validation employs - and -NMR spectroscopy to confirm ester and anilino linkages. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, with validation against Crystallographic Information Files (CIFs) .
Q. What solvents are optimal for solubility studies, and how does polarity affect aggregation?
- Methodological Answer : Solubility is tested in graded polarity solvents (e.g., hexane, ethyl acetate, DMSO). Aggregation behavior is analyzed via dynamic light scattering (DLS) or fluorescence spectroscopy. Polar aprotic solvents like DMSO enhance solubility due to hydrogen bonding with the anilino group, while non-polar solvents may induce π-π stacking of the phenyl rings .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported molecular conformations?
- Methodological Answer : Conflicting conformational data (e.g., torsional angles of the anilino group) are addressed by redetermining the crystal structure using high-resolution SC-XRD. SHELXD or SHELXE can phase datasets, while SHELXL refines anisotropic displacement parameters. Discrepancies may arise from temperature-dependent polymorphism or solvent inclusion during crystallization, necessitating controlled humidity/temperature trials .
Q. What enzymatic or metabolic degradation pathways are implicated in biological systems?
- Methodological Answer : In vitro degradation studies use liver microsomes or recombinant esterases (e.g., carboxylesterase CES1) to identify metabolites via LC-HRMS. MetaCyc pathway databases suggest 3-phenylpropanoate derivatives undergo β-oxidation or hydroxylation, yielding 2-hydroxypentadienoate intermediates. Stable isotope labeling (e.g., -phenyl) tracks metabolic flux .
Q. How do steric and electronic effects influence the compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and QSAR models assess interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases. Substituent effects are probed by synthesizing analogs (e.g., electron-withdrawing groups on the phenyl ring) and measuring binding affinities via surface plasmon resonance (SPR). The anilino group’s resonance stabilization may reduce electrophilic reactivity, impacting covalent binding .
Data Contradiction Analysis
Q. How can conflicting reports on thermal stability be reconciled?
- Methodological Answer : Discrepancies in DSC data (e.g., melting points varying by >5°C) may arise from polymorphic forms or impurities. Repeating synthesis under inert atmospheres (to prevent oxidation) and characterizing via powder XRD identifies polymorphs. Thermogravimetric analysis (TGA) under nitrogen/air differentiates decomposition pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
